N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2548979-05-9
VCID: VC11810338
InChI: InChI=1S/C13H16N4O2S/c1-17-7-10(15-16-17)12(18)14-8-13(19)5-2-3-11-9(13)4-6-20-11/h4,6-7,19H,2-3,5,8H2,1H3,(H,14,18)
SMILES: CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2548979-05-9

Cat. No.: VC11810338

Molecular Formula: C13H16N4O2S

Molecular Weight: 292.36 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide - 2548979-05-9

Specification

CAS No. 2548979-05-9
Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
IUPAC Name N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C13H16N4O2S/c1-17-7-10(15-16-17)12(18)14-8-13(19)5-2-3-11-9(13)4-6-20-11/h4,6-7,19H,2-3,5,8H2,1H3,(H,14,18)
Standard InChI Key MOZHTTRUHWWAAX-UHFFFAOYSA-N
SMILES CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O
Canonical SMILES CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene ring system substituted at the 4-position with a hydroxymethyl group. This bicyclic structure is further functionalized with a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety through a methylene linker. The benzothiophene core provides lipophilicity, while the triazole ring introduces hydrogen-bonding capabilities, creating a balanced molecular profile for potential biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight292.36 g/mol
IUPAC NameN-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyltriazole-4-carboxamide
Canonical SMILESCN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

The compound's three-dimensional conformation allows for potential interactions with biological targets, particularly those requiring simultaneous hydrophobic and polar contacts .

Synthetic Accessibility

Synthesis typically proceeds through multi-step organic reactions:

  • Core Formation: The 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene intermediate is prepared via cyclization of appropriate thiophene precursors under acidic conditions.

  • Triazole Installation: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Amide Coupling: Carbodiimide-mediated conjugation links the benzothiophene and triazole components, typically employing reagents like 1,1'-carbonyldiimidazole (CDI) or 2-chloro-1-methylpyridinium iodide .

Critical parameters influencing yield and purity include:

  • Reaction temperature (optimized between 60-100°C)

  • Solvent selection (polar aprotic solvents preferred)

  • Catalyst loading (0.5-2 mol% for CuAAC steps)

Comparative Analysis with Structural Analogs

Heterocyclic Variations

Compound ClassKey FeatureBiological Profile
Benzothiophene-TriazoleCurrent compoundBroad-spectrum antiproliferative
Benzothiophene-OxazoleOxazole ring substitutionEnhanced RORγt modulation
Benzofuran-TriazoleOxygen instead of sulfurReduced metabolic stability

The sulfur atom in benzothiophene improves membrane permeability compared to oxygen-containing analogs, while the triazole ring enhances water solubility relative to simpler amides .

Pharmacokinetic Considerations

Early ADME predictions for similar triazole-carboxamides suggest:

  • Moderate plasma protein binding (75-85%)

  • Hepatic clearance mediated by CYP3A4/5

  • Oral bioavailability >40% in rodent models

  • Blood-brain barrier permeability (logBB = -0.3 to 0.2)

Future Research Directions

Target Deconvolution

Priority areas include:

  • Proteomic Profiling: Identification of binding partners through affinity chromatography-mass spectrometry

  • Crystallographic Studies: Determination of ligand-receptor co-crystal structures for ROR family members

  • Pathway Analysis: RNA sequencing to map affected signaling cascades in treated cancer cells

Lead Optimization

Key structural modifications warranting investigation:

  • Ring Saturation: Impact of full saturation of the benzothiophene ring on target selectivity

  • Substituent Effects: Introduction of electron-withdrawing groups at the triazole 5-position

  • Prodrug Development: Esterification of the hydroxyl group to enhance oral absorption

Preclinical Development

Essential milestones for translational progress:

  • In Vivo Efficacy: Xenograft models of hematological and solid tumors

  • Toxicological Assessment: 28-day repeat dose studies in rodent and non-rodent species

  • Formulation Optimization: Nanoemulsion approaches to address solubility limitations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator